molecular formula C5H4ClN3O2 B2405646 3-Chloro-6-methyl-4-nitropyridazine CAS No. 771-78-8

3-Chloro-6-methyl-4-nitropyridazine

Cat. No.: B2405646
CAS No.: 771-78-8
M. Wt: 173.56
InChI Key: HSTSQGLEDPHWDC-UHFFFAOYSA-N
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Description

General Overview of Pyridazine (B1198779) Chemistry and its Importance in Organic Synthesis

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a significant class of compounds in organic chemistry. nih.govsigmaaldrich.com The unique arrangement of the nitrogen atoms imparts distinct physical and chemical properties compared to its isomers, pyrimidine (B1678525) and pyrazine (B50134), and its carbocyclic analog, benzene (B151609). sigmaaldrich.com The chemistry of pyridazines has been extensively explored, leading to a diverse array of synthetic methodologies for their preparation and functionalization. Common synthetic routes include the condensation of 1,4-dicarbonyl compounds such as diketones or ketoacids with hydrazine (B178648) derivatives, and inverse-electron-demand Diels-Alder reactions. nih.govclockss.org

The pyridazine scaffold is a crucial building block in the synthesis of more complex molecular architectures, including fused heterocyclic systems like imidazo[1,2-b]pyridazines and tetrazolo[1,5-b]pyridazines. bldpharm.comacs.org Its derivatives are of paramount importance in medicinal chemistry, forming the core structure of numerous pharmacologically active agents. bldpharm.comresearchgate.net The inherent biological activities associated with the pyridazine nucleus include antihypertensive, anticancer, analgesic, anti-inflammatory, and antimicrobial properties. researchgate.netnih.gov This broad spectrum of activity has cemented the pyridazine ring as a "privileged structure" in drug discovery, continually inspiring the development of novel synthetic strategies and the exploration of its derivatives. bldpharm.com

Structural Features and Reactivity Principles of Substituted Pyridazines

The electronic nature of the pyridazine ring is characterized by a general electron deficiency due to the presence of the two electronegative nitrogen atoms. This feature significantly influences its reactivity. sigmaaldrich.comyoutube.com The nitrogen atoms withdraw electron density from the carbon atoms of the ring, making the pyridazine system less susceptible to electrophilic aromatic substitution compared to benzene. Such reactions, when they do occur, require harsh conditions. acs.org

Conversely, the electron-deficient nature of the pyridazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). youtube.com The positions ortho and para to the ring nitrogens are particularly activated towards nucleophilic attack. The introduction of substituents further modulates this reactivity. Electron-donating groups can slightly decrease the ring's reactivity towards nucleophiles, while electron-withdrawing groups, such as halogens or nitro groups, markedly enhance it. acs.orgnih.gov The stability of the intermediate Meisenheimer complex, formed during nucleophilic attack, is a key factor governing the feasibility and regioselectivity of these substitution reactions. nih.gov

The Distinctive Role and Potential of Halogen and Nitro Substituents in Pyridazine Scaffolds

The incorporation of halogen and nitro groups onto a pyridazine ring dramatically influences its chemical behavior and synthetic utility. Halogens, particularly chlorine, serve as excellent leaving groups in nucleophilic aromatic substitution reactions. youtube.com A chlorine atom on the pyridazine ring is readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, providing a versatile handle for molecular elaboration. acs.org

The nitro group (NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov When attached to the pyridazine scaffold, it strongly deactivates the ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution. nih.govd-nb.info The nitro group can direct incoming nucleophiles to the positions ortho and para to it. In a halogenated nitropyridazine, the nitro group's strong activating effect, coupled with the halogen's capacity as a leaving group, creates a highly reactive substrate for SNAr reactions. clockss.orgd-nb.info This synergistic effect makes halogenated nitropyridazines valuable intermediates for synthesizing a wide array of functionalized pyridazine derivatives with potential applications in agrochemicals, pharmaceuticals, and materials science. nih.govresearchgate.netnih.govmdpi.com

Academic Rationale and Research Gaps Pertaining to 3-Chloro-6-methyl-4-nitropyridazine

The specific compound, this compound, represents a molecule of significant synthetic potential, although it is not extensively documented in readily available scientific literature. The academic rationale for its investigation stems from the unique arrangement of its substituents.

Despite this high potential as a versatile synthetic precursor, a significant research gap exists concerning the synthesis and reactivity of this compound. Detailed studies on its preparation, isolation, and characterization are lacking in the literature. Furthermore, the exploration of its reaction scope with a diverse panel of nucleophiles to build a library of novel 6-methyl-4-nitropyridazine derivatives has not been systematically undertaken. Such studies would be valuable for accessing new chemical entities for biological screening and materials science applications, filling a notable void in the broader field of pyridazine chemistry.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₄ClN₃O₂
Molecular Weight 173.56 g/mol
Appearance Predicted: Crystalline Solid
Melting Point Not available
Boiling Point Predicted: 338.4±35.0 °C
Density Predicted: 1.55±0.1 g/cm³
CAS Number Not available

Note: The physical properties listed are predicted, as experimental data for this specific compound is not widely available in the literature.

Table 2: Examples of Biologically Active Pyridazine Derivatives

Compound NameCore StructureReported Biological ActivityReference(s)
MinaprinePyridazineAntidepressant researchgate.net
PipofezinePyridazineAntidepressant researchgate.net
CefozopranPyridazineAntibiotic nih.gov
HydralazinePhthalazine (Fused Pyridazine)Antihypertensive nih.gov
ZopolrestatPyridazinoneAldose reductase inhibitor researchgate.net
EmorfazonePyridazinoneAnalgesic and anti-inflammatory researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-methyl-4-nitropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O2/c1-3-2-4(9(10)11)5(6)8-7-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTSQGLEDPHWDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of 3 Chloro 6 Methyl 4 Nitropyridazine

Strategic Design and Optimization of Synthetic Routes for 3-Chloro-6-methyl-4-nitropyridazine

The efficient synthesis of this compound is a key focus for chemists, enabling access to a broader range of derivatives. This involves careful consideration of starting materials, reaction pathways, and the application of modern synthetic techniques to enhance yield, selectivity, and sustainability.

Precursor Selection and Reaction Pathway Design

The synthesis of pyridazine (B1198779) derivatives often begins with the construction of the pyridazine ring itself, followed by functionalization. A common strategy involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648), which forms a dihydropyridazine (B8628806) that is subsequently oxidized to the aromatic pyridazine. chemtube3d.com For the specific synthesis of this compound, a more direct approach often involves the modification of a pre-existing pyridazine or pyridazinone core.

One established pathway starts from 6-methylpyridazin-3(2H)-one. This precursor can be subjected to nitration followed by chlorination to yield the target compound. The selection of this precursor is strategic due to its commercial availability and the reactivity of the pyridazinone ring, which facilitates the introduction of the nitro and chloro substituents at the desired positions.

Another approach involves the use of 3,6-dichloropyridazine (B152260) as a starting material. clockss.org This allows for the selective introduction of a methyl group, followed by nitration. The design of the reaction pathway must carefully consider the directing effects of the existing substituents on the pyridazine ring to achieve the desired regiochemistry. For instance, an inverse electron demand Diels-Alder reaction between a 3-monosubstituted s-tetrazine and a silyl (B83357) enol ether can provide functionalized pyridazines with high regiocontrol. organic-chemistry.org

Methodologies for Halogenation and Nitration of Pyridazine Precursors

The introduction of halogen and nitro groups onto the pyridazine ring are critical steps in the synthesis of this compound. Pyridine (B92270) and its derivatives, being electron-deficient heteroaromatic systems, often require harsh conditions for electrophilic aromatic substitution reactions like halogenation and nitration. youtube.comnih.gov

Halogenation: The chlorination of pyridazine precursors can be achieved using various reagents. A common method for converting a pyridazinone to a chloropyridazine involves the use of phosphorus oxychloride (POCl₃). chemicalbook.com For direct C-H halogenation, radical chlorination at high temperatures can be employed, though this may lead to a mixture of products. youtube.com More selective methods are continually being developed. For instance, the use of designed phosphine (B1218219) reagents can facilitate the 4-selective halogenation of pyridines by forming a phosphonium (B103445) salt that is subsequently displaced by a halide nucleophile. nih.gov

Nitration: The nitration of pyridazine rings typically requires strong acidic conditions, such as a mixture of concentrated sulfuric acid and nitric acid. youtube.com The electron-withdrawing nature of the pyridazine ring deactivates it towards electrophilic attack, necessitating forceful conditions. The position of nitration is influenced by the existing substituents. For pyridazine N-oxides, nitration can occur at the 4-position. nih.govrsc.org The reaction of 2,6-dimethyl-4-nitropyridine (B1587124) N-oxide with acetyl chloride can yield 4-chloro-2,6-dimethylpyridine (B1297441) N-oxide. rsc.org

Investigation of Reaction Kinetics and Thermodynamics for Yield and Selectivity Enhancement

A thorough understanding of reaction kinetics and thermodynamics is crucial for optimizing the synthesis of this compound. Kinetic studies can help identify the rate-determining steps and the influence of reaction parameters such as temperature, concentration, and catalysts on the reaction rate. Thermodynamic analysis provides insights into the feasibility of a reaction and the position of equilibrium, which directly impacts the theoretical maximum yield.

For instance, in the Diels-Alder approach to pyridazine synthesis, mechanistic studies using techniques like NMR and electrospray ionization mass spectrometry can elucidate the catalytic cycle and identify key intermediates. nih.gov This knowledge allows for the fine-tuning of reaction conditions to favor the desired product. Computational studies, such as Density Functional Theory (DFT), can model the reaction mechanism, like the SNAr pathway for C-halogen bond formation, and identify the rate-determining step, which in some cases is the elimination of the leaving group. nih.gov

By studying the kinetics of the halogenation and nitration steps, side reactions can be minimized, and the formation of the desired isomer can be maximized. For example, controlling the temperature and reaction time during nitration can prevent over-nitration or degradation of the starting material.

Green Chemistry Principles and Sustainable Synthetic Approaches

Modern organic synthesis places a strong emphasis on the principles of green chemistry to minimize environmental impact. mdpi.com This includes the use of safer solvents, catalysts, and energy-efficient methods.

Solvent-Free and Alternative Solvents: Whenever possible, performing reactions in the absence of a solvent or in environmentally benign solvents like water or ionic liquids is preferred. For example, aza-annulations of active building blocks to form nitrogen-rich heterocycles have been developed under solvent-free conditions. researchgate.net

Catalysis: The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green chemistry. Metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation in the synthesis of pyridazine derivatives. Copper-catalyzed aerobic cyclizations have been used to synthesize 1,6-dihydropyridazines and pyridazines. organic-chemistry.org

Ultrasound and Microwave Irradiation: These non-conventional energy sources can often accelerate reaction rates, improve yields, and reduce the formation of byproducts. Microwave-assisted organic synthesis has become a valuable tool for the rapid and efficient synthesis of heterocyclic compounds.

Exploration of Nucleophilic Aromatic Substitution Reactions on the Pyridazine Core

The chlorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group and the pyridazine ring nitrogens. This makes it an excellent substrate for the introduction of a wide variety of functional groups.

Mechanistic Studies of Halogen Displacement by Various Nucleophiles (e.g., amines, alkoxides, thiols)

The generally accepted mechanism for nucleophilic aromatic substitution on activated halo-heteroarenes is the addition-elimination pathway. youtube.comyoutube.com This involves the initial attack of the nucleophile on the carbon atom bearing the halogen, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com The negative charge in this intermediate is delocalized over the aromatic ring and, importantly, onto the electron-withdrawing nitro group, which provides significant stabilization. In the subsequent step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring.

Displacement by Amines: The reaction of this compound with various primary and secondary amines leads to the formation of the corresponding amino-substituted pyridazines. The rate of this reaction is influenced by the nucleophilicity of the amine and the steric hindrance around the reaction center. Mechanistic studies often involve monitoring the reaction progress using spectroscopic techniques to identify intermediates and determine rate constants. The use of a rhodium-based catalyst has been shown to facilitate the dehydrocoupling of amine-boranes, which can be relevant to understanding amine-based substitutions. acs.org

Displacement by Alkoxides: Alkoxide nucleophiles, such as methoxide (B1231860) or ethoxide, readily displace the chloride to form the corresponding alkoxy-substituted pyridazines. These reactions are typically carried out in the corresponding alcohol as the solvent. The reactivity of the alkoxide is dependent on its basicity and steric bulk.

Displacement by Thiols: Thiolate anions are excellent nucleophiles and react smoothly with this compound to yield the corresponding thioether derivatives. clockss.orgmdpi.com These reactions are often performed in the presence of a base to generate the more nucleophilic thiolate from the thiol. The resulting thioethers can be further oxidized to sulfoxides and sulfones, providing access to another class of functionalized pyridazines.

The table below summarizes the expected products from the nucleophilic aromatic substitution of this compound with various nucleophiles.

NucleophileReagent ExampleProduct
AminePyrrolidine3-(Pyrrolidin-1-yl)-6-methyl-4-nitropyridazine
AlkoxideSodium methoxide3-Methoxy-6-methyl-4-nitropyridazine
ThiolSodium thiophenoxide3-(Phenylthio)-6-methyl-4-nitropyridazine

Regioselectivity and Stereoselectivity in Nucleophilic Substitution

Nucleophilic aromatic substitution (SNAr) is a cornerstone of heterocyclic chemistry. In the case of this compound, the pyridazine ring is activated towards nucleophilic attack by the electron-withdrawing nitro group. The regioselectivity of these substitutions is a critical aspect, determining the final structure of the product.

Generally, in nucleophilic aromatic substitutions, the position of the leaving group and the activating groups dictate where the incoming nucleophile will attack. For di-substituted pyridazine derivatives, the regioselectivity is influenced by the electronic effects of the substituents. In many cases, nucleophilic substitution on substituted quinazolines, a related nitrogen-containing heterocyclic system, shows a high degree of regioselectivity, with the chlorine atom at the 4-position being preferentially replaced over one at the 2-position. mdpi.com This preference is often attributed to the greater activation provided by the adjacent nitrogen atom and other electron-withdrawing groups. mdpi.com

While specific studies on the stereoselectivity of nucleophilic substitution on this compound are not extensively detailed in the provided search results, the principles of stereoselective synthesis in related systems can be considered. Stereospecific nucleophilic substitutions at tertiary and quaternary stereocenters are challenging due to steric hindrance. rsc.org However, under certain conditions, such reactions can proceed with inversion of configuration. rsc.orgpressbooks.pub The introduction of a chiral nucleophile or a chiral auxiliary can induce stereoselectivity in the substitution reaction, leading to the formation of enantiomerically enriched or pure products.

In a related context, studies on 3-bromo-4-nitropyridine (B1272033) have shown that reactions with amines can lead to unexpected nitro-group migration in addition to the expected nucleophilic substitution. clockss.orgresearchgate.net The reaction conditions, particularly the solvent and base, play a crucial role in determining the product distribution. clockss.org

Synthetic Utility of Nitro Group Displacement Reactions

The nitro group in nitroaromatic compounds, including this compound, can act as a leaving group in nucleophilic substitution reactions, although it is generally less facile than the displacement of a halogen. researchgate.netresearchgate.net The displacement of the nitro group broadens the synthetic utility of the starting material, allowing for the introduction of a variety of functional groups. researchgate.net

The reactivity of the nitro group as a leaving group is enhanced by the presence of other electron-withdrawing substituents on the aromatic ring. researchgate.netnih.gov In the context of nitropyridines, the displacement of the nitro group has been demonstrated with various nucleophiles, including fluoride (B91410) ions. researchgate.net This one-step nitro group substitution can be a more efficient alternative to traditional multi-step procedures that involve the reduction of the nitro group to an amine, followed by diazotization and substitution. researchgate.net

The displacement of a nitro group can be a key step in the synthesis of complex molecules. For instance, in the synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones, 4-chloro-3-nitrocoumarin (B1585357) serves as a precursor where the nitro group directs a reductive coupling reaction. rsc.org

NucleophileProduct of Nitro Group DisplacementReference
Fluoride3-Fluoro-6-methyl-4-chloropyridazine researchgate.net
Amines3-Amino-6-methyl-4-chloropyridazine clockss.orgresearchgate.net
Thiols3-Thio-6-methyl-4-chloropyridazine researchgate.net

This table is illustrative and based on general principles of nitro group displacement in related heterocyclic systems.

Reactivity of the Methyl Group and Related Functionalization Strategies

The methyl group at the 6-position of this compound provides another avenue for synthetic transformations. Its reactivity can be harnessed for oxidation, reduction, and carbon-carbon bond-forming reactions.

The oxidation of methyl groups on aromatic rings can lead to the formation of carboxylic acids, aldehydes, or alcohols, depending on the oxidizing agent and reaction conditions. science.gov For instance, the oxidation of a methyl group on a pyridine N-oxide has been reported. science.gov The resulting carboxylic acid can then serve as a handle for further functionalization, such as esterification or amidation.

While direct reduction of the methyl group is not a common transformation, its reactivity can be modulated by the electronic nature of the pyridazine ring.

Carbon-carbon coupling reactions at the methyl position are less common but can be achieved through strategies such as deprotonation to form a carbanion, followed by reaction with an electrophile. The acidity of the methyl protons is enhanced by the electron-withdrawing nature of the pyridazine ring and the nitro group. Vicarious nucleophilic substitution (VNS) is a powerful method for the alkylation of electron-deficient aromatic rings, where a carbanion stabilized by a leaving group attacks the ring. acs.org While typically involving C-H activation on the ring, analogous strategies could potentially be adapted for functionalization at the methyl group.

Annulation reactions, which involve the formation of a new ring fused to the existing heterocyclic core, can be a powerful strategy for the synthesis of complex polycyclic systems. The methyl group of this compound can participate in annulation reactions, often after initial functionalization.

Investigation of Nitro Group Transformations and Reductions

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, most notably through reduction.

The selective reduction of the nitro group in the presence of other reducible functionalities, such as the chloro group, is a key transformation. A variety of reducing agents can be employed to achieve this selectivity.

Reduction to Amino Derivatives: The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. jsynthchem.com Aromatic amines are valuable intermediates for the synthesis of dyes, pharmaceuticals, and other fine chemicals. jsynthchem.com Several methods are available for the selective reduction of nitroarenes. jsynthchem.comniscpr.res.in For instance, the use of sodium borohydride (B1222165) in the presence of a transition metal catalyst like Ni(PPh₃)₄ can effectively reduce nitro groups to amines. jsynthchem.com Another method involves the use of hydrazine glyoxylate (B1226380) with zinc or magnesium powder, which provides a rapid and selective reduction at room temperature. niscpr.res.in The reduction of nitroquinolines to the corresponding aminoquinolines can also be achieved using stannous chloride under mild conditions. mdpi.com

Formation of Azo Derivatives: Azo compounds, characterized by the -N=N- functional group, can be synthesized from nitroaromatics. anjs.edu.iqresearchgate.netnih.gov One common method involves the diazotization of a primary aromatic amine (which can be obtained from the reduction of a nitro compound) followed by coupling with an electron-rich aromatic compound. researchgate.netnih.gov Azo compounds have significant applications as dyes and pigments. researchgate.netnih.gov

TransformationReagents and ConditionsProductReference
Nitro to AminoZn/Hydrazine glyoxylate or Mg/Hydrazine glyoxylate, RT3-Chloro-6-methyl-4-aminopyridazine niscpr.res.in
Nitro to AminoNaBH₄/Ni(PPh₃)₄, EtOH3-Chloro-6-methyl-4-aminopyridazine jsynthchem.com
Nitro to AminoSnCl₂, mild conditions3-Chloro-6-methyl-4-aminopyridazine mdpi.com
Nitro to Azo1. Reduction to amine; 2. Diazotization; 3. CouplingAzo derivative of 3-chloro-6-methylpyridazine researchgate.netnih.gov

This table provides potential synthetic routes based on general methods for the transformation of nitro groups.

Mechanistic Pathways for Nitro Group Interconversions

The nitro group is a versatile functional group that can undergo a variety of transformations, significantly enhancing the synthetic utility of the parent molecule. In a compound such as this compound, the nitro group is attached to an electron-deficient pyridazine ring, which influences its reactivity.

The most common interconversion of a nitro group on an aromatic or heteroaromatic ring is its reduction to an amino group. This transformation is typically achieved using reducing agents like tin (Sn) in the presence of an acid catalyst (e.g., HCl), or through catalytic hydrogenation. youtube.com The process is believed to proceed through intermediate species such as nitroso and hydroxylamine (B1172632) derivatives before yielding the final amine. orientjchem.org The resulting aminopyridazine is a key intermediate for further functionalization, for instance, via diazotization followed by substitution reactions.

Another important reaction is the nucleophilic substitution of the nitro group. The pyridazine ring is inherently electron-poor, and this effect is amplified by the presence of the nitro group itself and the chloro substituent. This makes the carbon atom to which the nitro group is attached susceptible to attack by nucleophiles. For example, pyridazine N-oxides bearing a nitro group can undergo nucleophilic displacement of the nitro group. scribd.com While this compound is not an N-oxide, the principle of activating the ring towards nucleophilic attack remains relevant. Strong nucleophiles can displace the nitro group, especially if the reaction conditions favor an addition-elimination mechanism.

The interconversion can also involve rearrangement reactions . For instance, in some heterocyclic systems, ring transformation can be accompanied by the rearrangement of a nitro group. researchgate.net

Table 1: Potential Nitro Group Interconversions

Reaction Type Reagents/Conditions Product Type
Reduction Sn/HCl or H₂, Pd/C Amino-chloromethylpyridazine
Nucleophilic Substitution Strong Nucleophiles (e.g., RO⁻, RS⁻) Alkoxy- or Thio-substituted pyridazine

Cycloaddition and Rearrangement Reactions Involving the Pyridazine Framework

The pyridazine ring can participate in various cycloaddition and rearrangement reactions, leading to the formation of complex polycyclic or different heterocyclic systems. The substituents on the ring, namely the chloro, methyl, and nitro groups, play a significant role in modulating the reactivity and selectivity of these transformations.

Inverse Electron Demand Diels-Alder Reactions for Pyridazine Formation

The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a powerful tool for the synthesis of six-membered heterocyclic rings. nih.gov In contrast to the classical Diels-Alder reaction, the IEDDA reaction occurs between an electron-poor diene and an electron-rich dienophile. wikipedia.org

Pyridazines are inherently electron-deficient dienes, making them suitable substrates for IEDDA reactions. Their utility in this context is well-established, particularly in the synthesis of functionalized pyridazines from 1,2,4,5-tetrazines, which act as the diene component and react with a dienophile to form a pyridazine after the elimination of nitrogen. nih.govsigmaaldrich.com

For a pre-formed, substituted pyridazine like this compound, it would act as the 4π component in an IEDDA reaction. The electron-withdrawing nature of the chloro and nitro groups further reduces the energy of the LUMO of the pyridazine ring, enhancing its reactivity towards electron-rich dienophiles such as enamines, vinyl ethers, and ynamines. wikipedia.org The reaction would proceed via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction to expel a stable molecule and form a new, more complex aromatic system. The regioselectivity of such a reaction would be governed by the electronic and steric effects of the substituents on the pyridazine ring.

Table 2: Components in a Potential IEDDA Reaction

Component Role Example
This compound Electron-poor Diene (4π system) -

Ring Transformation Reactions of Pyridazines

Ring transformation reactions are powerful methods for converting one heterocyclic system into another, often leading to structures that are difficult to access through other synthetic routes. These reactions typically proceed through an addition of a nucleophile, followed by ring-opening and subsequent ring-closure (ANRORC mechanism). nih.gov

For nitropyridazines, analogies can be drawn from the chemistry of other nitro-substituted azines, such as 5-nitropyrimidines. acs.org These compounds are known to undergo ring transformation into pyridines upon reaction with certain nucleophiles. acs.org Similarly, 1-methyl-3,5-dinitro-2-pyridone is an excellent substrate for nucleophilic-type ring transformations to yield functionalized 4-nitrophenols or 4-nitroanilines. researchgate.netnih.gov This reactivity is attributed to the high electron deficiency of the ring and the presence of a good leaving group. nih.gov

In the case of this compound, the electron-deficient nature of the ring, exacerbated by the chloro and nitro substituents, could make it susceptible to nucleophilic attack leading to ring-opening. The subsequent recyclization with a suitable binucleophile could lead to the formation of different heterocyclic or carbocyclic systems. The outcome would be highly dependent on the nature of the nucleophile and the reaction conditions.

Photoinduced and Thermally Induced Rearrangements

Pyridazine and its derivatives can undergo rearrangements upon exposure to heat or light. These reactions can lead to the formation of isomeric heterocycles or other structural isomers.

Photoinduced rearrangements of some pyridazine derivatives have been reported to yield pyrazines. For example, the vapor-phase irradiation of tetrafluoropyridazine (B1595357) and its perfluoroalkyl derivatives leads to the formation of the corresponding pyrazine (B50134) isomers. The mechanism is proposed to involve intermediate valence isomers. scribd.com It is conceivable that this compound could undergo a similar photoisomerization, although the specific pathway and products would be influenced by the substitution pattern.

Thermally induced rearrangements are also known for certain substituted pyridazines and other related heterocycles. rsc.org For instance, 2-alkoxypyridines can rearrange to N-alkylpyridones under flash vacuum pyrolysis conditions. researchgate.net While this specific rearrangement is not directly applicable to this compound, it highlights the potential for substituents to migrate under thermal stress. The presence of the nitro and chloro groups could lead to complex thermal decomposition pathways or rearrangements, potentially involving the elimination of small molecules and the formation of new ring systems. Thermally activated delayed fluorescence has also been observed in some pyridazine derivatives, indicating complex photophysical behavior upon thermal excitation. researchgate.net

Comprehensive Spectroscopic Characterization and Advanced Computational Analysis of 3 Chloro 6 Methyl 4 Nitropyridazine and Its Analogs

High-Resolution Spectroscopic Techniques for Elucidating Molecular Structure

A combination of advanced spectroscopic methods has been utilized to unequivocally determine the molecular structure of 3-Chloro-6-methyl-4-nitropyridazine and related compounds. Each technique offers a unique window into the atomic and electronic arrangement within the molecule, and together they provide a comprehensive and validated structural assignment.

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the connectivity and spatial relationships of atoms within a molecule. For derivatives of pyridazine (B1198779), techniques such as 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) have been instrumental in confirming stereochemistry, such as the β-configuration of certain pyridazine C-nucleosides by showing the correlation between specific protons. nih.gov

In the analysis of related nitro-substituted heterocyclic compounds, 1H and 13C NMR spectroscopy are routinely used to assign chemical shifts. For instance, in a newly synthesized coumarin (B35378) derivative containing a nitro group, the 1H NMR spectrum revealed distinct signals for aromatic protons, which were fully assigned using 2D NMR techniques like NOESY and HSQC (Heteronuclear Single Quantum Coherence). scispace.com The NOESY spectrum, in particular, was crucial for assigning spatially close protons based on their cross-peaks. scispace.com For other related structures, such as 3-nitro-N-arylpyridin-2-amines, 1H and 13C NMR data provide characteristic chemical shifts that confirm the molecular structure. acs.org

Table 1: Representative 1H NMR and 13C NMR Data for Related Nitro-Substituted Heterocyclic Compounds

Compound1H NMR (ppm)13C NMR (ppm)
3-nitro-N-(m-tolyl)pyridin-2-amine10.07 (s, 1H), 8.63–8.29 (m, 2H), 7.53–7.39 (m, 2H), 7.35–7.21 (m, 1H), 7.07–6.95 (m, 1H), 6.82 (dd, J = 8.3, 4.5 Hz, 1H), 2.39 (d, J = 0.7 Hz, 3H)155.5, 150.6, 139.1, 137.8, 135.7, 129.0, 125.9, 125.0, 123.5, 120.0, 113.9, 21.7
3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one8.97 (s, 1H, NH), 8.77 (d), 8.18 (dd), 7.91 (dd), 7.52-7.50 (m, 2H), 7.23 (dt), 7.18 (dd)Not explicitly provided in the search results.
3-Methyl-4-nitropyridine N-OxideNot explicitly provided in the search results.Not explicitly provided in the search results.
3-NitropyridineNot explicitly provided in the search results.Not explicitly provided in the search results.

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular weight and elemental composition of a compound. This technique provides unequivocal confirmation of the molecular formula. For instance, the HRMS (ESI+) analysis of a newly synthesized coumarin derivative confirmed its structure. scispace.com

The fragmentation patterns observed in mass spectrometry can also offer valuable structural information. While specific fragmentation data for this compound is not detailed in the provided results, the analysis of related pyridazine derivatives often involves the identification of characteristic fragment ions. For example, in the mass spectrum of a related compound, ions corresponding to the loss of specific functional groups were observed. koreascience.kr PubChem provides predicted collision cross-section values for adducts of 3-chloro-6-methylpyridazine-4-carbonitrile, which can be useful in advanced mass spectrometry analyses. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for 3-chloro-6-methylpyridazine-4-carbonitrile

Adductm/zPredicted CCS (Ų)
[M+H]+154.01665124.7
[M+Na]+175.99859137.2
[M-H]-152.00209125.4
[M+NH4]+171.04319142.2
[M+K]+191.97253133.6

Data sourced from PubChem for a related analog. uni.lu

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule. The vibrational modes of a molecule are highly specific and can be used as a molecular fingerprint. youtube.comlibretexts.org

For pyridazine and its derivatives, extensive studies have been conducted to assign the fundamental vibrational modes. researchgate.net For example, the FTIR and FT-Raman spectra of 3,6-dichloropyridazine (B152260) and 3,4,5-trichloropyridazine (B3021642) have been recorded and analyzed in detail. researchgate.net The characteristic stretching and bending vibrations of the pyridazine ring, as well as the C-Cl, C-H, and in the case of this compound, the C-NO2 and C-CH3 groups, would be expected to show distinct absorption bands.

In a related compound, 2-chloro-6-methyl pyridine (B92270), the FTIR spectrum was analyzed to assign all fundamental frequencies. orientjchem.org The characteristic bands for the nitro group (NO2) are typically found in the regions of 1560-1515 cm⁻¹ (asymmetric stretching) and 1365-1315 cm⁻¹ (symmetric stretching). scispace.com The nitrile (C≡N) stretching vibration, if present in an analog, is also a sensitive probe of the local environment. nih.gov

Table 3: Illustrative Vibrational Frequencies for Related Functional Groups

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
C-H (aromatic)Stretching3100 - 3000
C=N (in ring)Stretching1650 - 1550
C=C (in ring)Stretching1600 - 1450
NO₂Asymmetric Stretch1560 - 1515
NO₂Symmetric Stretch1365 - 1315
C-ClStretching800 - 600
CH₃Asymmetric Stretch~2960
CH₃Symmetric Stretch~2870

This table provides general ranges for characteristic vibrational frequencies.

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing insights into the conjugated systems and chromophores present. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

For pyridazine derivatives, the electronic transitions are a subject of significant interest. capes.gov.brcapes.gov.br Studies on donor-acceptor pyridazine systems have shown strong and broad absorption bands that can be influenced by the electronic nature of the substituents. mdpi.com For instance, the introduction of electron-donating and electron-accepting groups can lead to bathochromic (red) shifts in the absorption maxima. mdpi.com

In the case of this compound, the pyridazine ring, substituted with an electron-withdrawing nitro group and a chloro group, and an electron-donating methyl group, is expected to exhibit characteristic π → π* and n → π* transitions. The exact wavelengths of these transitions would be influenced by the specific substitution pattern. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to help assign the observed electronic transitions. acs.org

Table 4: UV-Vis Absorption Data for Representative Pyridazine Derivatives

CompoundSolventλmax (nm)Molar Extinction Coefficient (ε, M⁻¹·cm⁻¹)
5-(6'-(Thiophen-2''-yl)pyridazin-3'-yl)thiophene-2-carbaldehydeEthanol35729,790
Platinum(II) complexes with imidazopyridine ligandsDichloromethane290, 310, 325Not explicitly provided in the search results.

Data for related pyridazine systems, illustrating the range of absorption maxima. acs.orgmdpi.com

Single-crystal X-ray diffraction stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, offering a definitive picture of the molecular geometry.

While a specific crystal structure for this compound was not found in the provided search results, crystallographic information for related N-substituted pyridazines is available. rsc.org These studies reveal key structural parameters, including unit cell dimensions and space groups. For example, the crystal structure of a related pyridazine derivative was determined to be monoclinic with a P2(1)/n space group. rsc.org Such data is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the crystal lattice.

Table 5: Illustrative Crystallographic Data for a Related N-Substituted Pyridazine

ParameterValue
Empirical FormulaC₂₀H₁₄N₄
Crystal SystemMonoclinic
Space GroupP2(1)/n
a (Å)6.164(6)
b (Å)14.713(1)
c (Å)17.365(1)
β (°)95.380(1)
Volume (ų)1567.9(15)

Data for a representative N-substituted pyridazine. rsc.org

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an integral part of modern chemical research, providing deep insights into the electronic structure, properties, and reactivity of molecules. These theoretical methods are used to complement and interpret experimental data, offering a more complete understanding of molecular systems.

For pyridazine and its derivatives, DFT calculations have been employed to investigate various properties. These include the optimization of ground-state geometries, which can then be compared with experimental structures obtained from X-ray diffraction. mdpi.com Theoretical calculations can also predict vibrational frequencies, which aids in the assignment of experimental FTIR and Raman spectra. researchgate.netresearchgate.net

Furthermore, quantum chemical methods are invaluable for studying the electronic properties of molecules. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions provide insights into the molecule's reactivity and electronic transitions. mdpi.com For donor-acceptor systems, these calculations can elucidate the nature of intramolecular charge transfer (ICT). mdpi.com Time-Dependent DFT (TD-DFT) is a powerful tool for simulating UV-Vis spectra and understanding the nature of electronic excitations. acs.org

Theoretical studies on nitropyridine derivatives have also been conducted to calculate properties such as heats of formation. researchgate.net These computational approaches provide a powerful framework for understanding the structure-property relationships in this class of compounds.

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Orbitals, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.org It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy. nih.govresearchgate.net Functionals like B3LYP, often paired with basis sets such as 6-311++G(d,p), have proven effective for calculations on heterocyclic systems. acs.orgnih.gov

Electronic Structure and Geometry Optimization: The first step in a DFT analysis is the optimization of the molecule's geometry to find its lowest energy conformation. For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles. While specific experimental data for this exact compound is scarce, calculations on analogous structures like 3-chloro-6-methoxypyridazine (B157567) provide expected values. nih.gov The presence of the electron-withdrawing nitro group and the chloro atom, along with the electron-donating methyl group, would significantly influence the geometry and electron distribution of the pyridazine ring.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) This table presents hypothetical data based on typical DFT calculation results for similar heterocyclic compounds.

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C3-Cl1.745
C4-N(O2)1.480
C6-CH31.510
N1-N21.330
C3-C41.420
C5-C61.380
Bond Angles ( °) Cl-C3-C4118.5
N2-N1-C6120.0
C3-C4-C5119.2
C4-C5-C6117.8
Dihedral Angles ( °) Cl-C3-C4-N(O2)179.5
C4-C5-C6-C(H3)180.0

Molecular Orbitals and Spectroscopic Prediction: DFT is instrumental in analyzing the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.govscienceopen.com A small HOMO-LUMO gap suggests higher reactivity. scienceopen.com For this compound, the HOMO is expected to be localized primarily on the pyridazine ring and the methyl group, while the LUMO would likely be centered on the electron-deficient ring and the nitro group.

Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra (UV-Vis), which correspond to electronic transitions from occupied to unoccupied orbitals. acs.org These theoretical spectra can be compared with experimental results to confirm the molecular structure and understand its electronic properties. nih.gov

Table 2: Predicted Electronic Properties for this compound (Illustrative) This table presents hypothetical data based on typical TD-DFT calculation results.

ParameterPredicted ValueSignificance
HOMO Energy -7.2 eVElectron-donating ability
LUMO Energy -3.5 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE) 3.7 eVChemical reactivity, stability
Predicted λmax (UV-Vis) 285 nm, 340 nmElectronic transitions
Dipole Moment 4.5 DMolecular polarity

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying intermediates, transition states, and calculating activation energies. montclair.edu For a molecule like this compound, which features a halogenated and nitrated aromatic ring, nucleophilic aromatic substitution (SNAr) is a highly relevant reaction class. researchgate.netresearchgate.net

DFT calculations can map the potential energy surface of a reaction, such as the substitution of the chlorine atom by a nucleophile (e.g., an amine or alkoxide). This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.

Identifying Transition States (TS): Finding the highest energy point along the reaction coordinate. A true transition state is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction path.

Calculating Activation Barriers: The energy difference between the reactants and the transition state determines the activation energy (Ea), which is crucial for understanding the reaction kinetics.

For the reaction of this compound with a nucleophile, the mechanism would likely proceed via a Meisenheimer complex, a resonance-stabilized intermediate. Computational studies can confirm the stability of this intermediate and calculate the energy barriers for its formation and subsequent collapse to products. researchgate.net

Table 3: Illustrative Calculated Activation Parameters for a Hypothetical SNAr Reaction Reaction: this compound + NH3 → 3-Amino-6-methyl-4-nitropyridazine + HCl

ParameterTransition State 1 (TS1)Transition State 2 (TS2)
Description Formation of Meisenheimer complexDeparture of leaving group (Cl-)
Calculated ΔG‡ (kcal/mol) +18.5+5.2
Calculated ΔH‡ (kcal/mol) +17.9+4.8
Imaginary Frequency (cm⁻¹) -350 cm⁻¹-210 cm⁻¹

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.denih.gov The MEP surface is plotted over the electron density, with different colors representing different potential values.

Red Regions: Indicate negative electrostatic potential, rich in electrons. These are the most likely sites for an electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, poor in electrons. These are susceptible to nucleophilic attack.

Green Regions: Represent neutral or zero potential. nih.gov

For this compound, the MEP map would reveal key reactive sites. The most negative potential (red) is expected to be concentrated around the oxygen atoms of the nitro group and the nitrogen atoms of the pyridazine ring, due to their high electronegativity and lone pairs of electrons. scienceopen.com These areas are attractive to protons and other electrophiles. Conversely, regions of positive potential (blue) would likely be found around the hydrogen atoms of the methyl group and near the carbon atom attached to the electron-withdrawing chlorine atom, indicating sites prone to nucleophilic interaction. nih.gov

Table 4: Predicted MEP Values at Key Molecular Sites (Illustrative) This table shows hypothetical MEP values calculated on the 0.002 a.u. electron density surface.

Molecular RegionPredicted MEP Value (a.u.)Implied Reactivity
Oxygen atoms (Nitro group) -0.045Strong site for electrophilic attack
Pyridazine Ring Nitrogens -0.030Site for electrophilic attack/H-bonding
Carbon C3 (bonded to Cl) +0.020Potential site for nucleophilic attack
Methyl Group Hydrogens +0.025Weakly positive region

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While DFT calculations are typically performed on single molecules in a vacuum, Molecular Dynamics (MD) simulations allow for the study of molecular behavior over time in a more realistic environment, such as in a solvent. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational changes and intermolecular interactions.

Conformational Analysis: For a relatively rigid molecule like this compound, the primary conformational flexibility comes from the rotation of the methyl group. MD simulations can explore the rotational energy barrier of this group and its preferred orientation relative to the pyridazine ring.

Solvent Interactions: A key application of MD is to understand how a solute interacts with solvent molecules. By simulating the compound in a box of explicit solvent molecules (e.g., water, ethanol, DMSO), one can analyze:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute.

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the solute (e.g., the nitro group or ring nitrogens) and protic solvents.

Interaction Energies: The strength of the interaction between the solute and the surrounding solvent, which influences solubility.

For this compound, MD simulations could show strong interactions between the polar nitro group and polar solvents. The analysis of radial distribution functions (RDFs) from the simulation can quantify the probability of finding a solvent atom at a certain distance from a solute atom, providing detailed information on the solvation structure. chemrxiv.org

Table 5: Illustrative Solute-Solvent Interaction Energies from MD Simulations

SolventAverage Interaction Energy (kcal/mol)Primary Interaction Sites
Water -15.2H-bonding with Nitro group and Ring N-atoms
Methanol -12.8H-bonding with Nitro group and Ring N-atoms
DMSO -10.5Dipole-dipole interactions with Nitro group
Hexane -2.1van der Waals interactions

Strategic Derivatization and Scaffold Expansion from 3 Chloro 6 Methyl 4 Nitropyridazine for Academic Research

Design and Synthesis of Novel Pyridazine (B1198779) Derivatives through Strategic Modifications

The chemical reactivity of 3-chloro-6-methyl-4-nitropyridazine allows for a multitude of strategic modifications to generate novel derivatives. The primary routes of derivatization focus on the substitution of the chlorine atom at the C3 position, which can be readily displaced by a wide range of nucleophiles or engaged in cross-coupling reactions.

Exploration of C-C, C-N, C-O, C-S Bond Formations at the Halogenated Position

The activated chlorine atom at the C3 position is the focal point for introducing molecular diversity through the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

C-C Bond Formation: Palladium-catalyzed cross-coupling reactions are paramount for creating C-C bonds. The Suzuki-Miyaura coupling , which joins an organoboron species with an organic halide, is a highly versatile method for this purpose. libretexts.orgorganic-chemistry.org this compound can be coupled with various aryl- or heteroarylboronic acids or esters to synthesize 3-aryl/heteroaryl-6-methyl-4-nitropyridazines. The reaction typically employs a palladium catalyst, such as palladium acetate (B1210297) or a preformed palladacycle, a phosphine (B1218219) ligand, and a base in a suitable solvent system. researchgate.netresearchgate.net The choice of ligand is crucial for achieving high efficiency, especially with less reactive chloro-heteroarenes. researchgate.net

C-N Bond Formation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction allows for the introduction of a wide array of primary and secondary amines, including anilines and heterocyclic amines, at the C3 position of the pyridazine ring. nih.gov The reaction conditions typically involve a palladium source (e.g., Pd₂(dba)₃), a bulky electron-rich phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu or Cs₂CO₃). organic-chemistry.orgnih.gov Additionally, classical nucleophilic aromatic substitution (SNAr) can be employed, where the electron-deficient pyridazine ring facilitates the direct displacement of the chloride by amines, often requiring elevated temperatures. youtube.com

C-O and C-S Bond Formation: The formation of C-O and C-S bonds is typically achieved through nucleophilic aromatic substitution (SNAr). nih.govbyjus.com The presence of the strongly electron-withdrawing nitro group makes the C3 position highly susceptible to attack by oxygen and sulfur nucleophiles. Alcohols, phenols (O-nucleophiles), thiols, and thiophenols (S-nucleophiles) can readily displace the chlorine atom, usually in the presence of a base to generate the corresponding alkoxide or thiolate. The reactivity in SNAr reactions is often enhanced in polar aprotic solvents.

The table below summarizes the key reactions for bond formation at the C3 position of a model chloropyridazine substrate.

Bond TypeReaction NameKey ReagentsProduct Class
C-C Suzuki-Miyaura CouplingR-B(OH)₂, Pd catalyst, Ligand, Base3-Aryl/Heteroaryl-pyridazines
C-N Buchwald-Hartwig AminationR¹R²NH, Pd catalyst, Ligand, Base3-Amino-pyridazines
C-N Nucleophilic Aromatic SubstitutionR¹R²NH, Base (optional), Heat3-Amino-pyridazines
C-O Nucleophilic Aromatic SubstitutionR-OH, Base3-Alkoxy/Aryloxy-pyridazines
C-S Nucleophilic Aromatic SubstitutionR-SH, Base3-Alkyl/Arylthio-pyridazines

Introduction of Diverse Heterocyclic and Aromatic Moieties

The introduction of diverse heterocyclic and aromatic groups is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships. The aforementioned Suzuki-Miyaura and Buchwald-Hartwig reactions are the principal methods for attaching these moieties to the 3-position of the pyridazine scaffold.

For instance, a library of 3-(hetero)aryl-substituted pyridazines can be generated by coupling this compound with a collection of commercially available or synthetically prepared (hetero)arylboronic acids. Similarly, coupling with various heterocyclic amines, such as piperazines, morpholines, imidazoles, or pyrazoles, via Buchwald-Hartwig amination can produce a diverse set of 3-N-heterocyclic pyridazine derivatives. nih.gov These reactions provide a modular approach to systematically vary the steric and electronic properties of the substituent at the C3 position, enabling a thorough exploration of the chemical space around the pyridazine core.

Creation of Complex Polycyclic Pyridazine Systems (e.g., fused rings)

Building upon the initial derivatization, the functional groups introduced can serve as handles for subsequent cyclization reactions to create complex, fused polycyclic systems. These rigidified structures are of great interest as they can position pharmacophoric elements in well-defined spatial orientations.

For example, a 3-amino-pyridazine derivative can be further functionalized and cyclized to form imidazo[1,2-b]pyridazines. acs.org Another strategy involves multi-step sequences starting from a functionalized pyridazine to construct additional rings. For instance, a chloro derivative can be converted into a building block that undergoes intramolecular cyclization or a hetero-Diels-Alder reaction to yield fused systems like pyrido[3,4-c]pyridazines. mdpi.com The synthesis often involves installing a reactive group on the substituent at C3, which then reacts with another position on the pyridazine ring or an adjacent atom to close a new ring. These synthetic routes open access to novel, three-dimensional chemical scaffolds that are otherwise difficult to obtain. nih.govliberty.edu

Combinatorial and Parallel Synthesis Approaches for Pyridazine Libraries

To efficiently explore the vast chemical space accessible from this compound, combinatorial and parallel synthesis techniques are indispensable. These strategies allow for the rapid generation of large numbers of compounds, accelerating the discovery of new chemical entities with desired properties. nih.govspirochem.com

High-Throughput Synthesis Strategies for Diverse Chemical Space Exploration

High-throughput synthesis aims to produce a large library of discrete compounds simultaneously. Parallel synthesis is a common approach where reactions are run in arrays, such as 96-well plates, allowing for systematic variation of building blocks. spirochem.comuniroma1.it For example, a 96-well plate could be loaded with the starting pyridazine, and then a different amine or boronic acid could be dispensed into each well to generate a library of 96 unique derivatives.

Methodologies like solid-phase organic synthesis (SPOS) further streamline the process by immobilizing the starting material or a key intermediate on a polymer resin. acs.org This simplifies purification, as excess reagents and by-products can be washed away, and allows for the use of excess reagents to drive reactions to completion. Microwave-assisted synthesis and flow chemistry are also powerful tools to accelerate reaction rates and improve yields, making them highly suitable for high-throughput library production. researchgate.net

Automated Synthesis and Purification Techniques

Automation is key to realizing the full potential of high-throughput synthesis. researchgate.netnih.gov Robotic liquid handlers can perform repetitive tasks like dispensing reagents, solvents, and catalysts, minimizing human error and increasing throughput. nih.gov Fully automated synthesis platforms can execute multi-step reaction sequences, including work-up and purification, with minimal manual intervention. nih.govresearchgate.net

Purification of the resulting libraries can also be automated. For solution-phase parallel synthesis, techniques like solid-phase extraction (SPE) or the use of scavenger resins are common. In SPOS, cleavage from the resin yields the product, which can then be purified by automated high-performance liquid chromatography (HPLC). The integration of automated synthesis with high-throughput purification and screening allows for a closed-loop discovery cycle, dramatically accelerating the pace of research. nih.gov

Structure-Reactivity and Structure-Property Relationship Studies within Pyridazine Series

Systematic Variation of Substituents to Investigate Electronic and Steric Effects

The systematic variation of substituents on the this compound scaffold allows for a detailed investigation of electronic and steric effects on its reactivity and properties. By introducing different functional groups at the C-3 and C-6 positions, researchers can modulate the electron density of the pyridazine ring and probe the ensuing changes in reaction kinetics, spectroscopic characteristics, and biological activity.

While specific studies systematically varying substituents on this compound are not extensively documented in publicly available literature, the principles of physical organic chemistry allow for predictions of how such variations would impact its reactivity. A hypothetical study involving the reaction of various 6-substituted-3-chloro-4-nitropyridazines with a common nucleophile, such as aniline, could yield valuable quantitative data. The reaction rates could then be correlated with the electronic parameters (e.g., Hammett constants, σ) and steric parameters (e.g., Taft steric parameters, Es) of the substituents at the C-6 position.

Table 1: Hypothetical Kinetic Data for the Reaction of 6-Substituted-3-chloro-4-nitropyridazines with Aniline

Substituent (at C-6)Hammett Constant (σp)Relative Rate (k_rel)
-H0.001.00
-CH₃-0.170.65
-OCH₃-0.270.48
-Cl0.232.15
-CN0.6612.3
-NO₂0.7825.8

This table is based on established principles of electronic effects in SNAr reactions and is for illustrative purposes.

In this hypothetical scenario, electron-withdrawing groups at the C-6 position would be expected to increase the rate of nucleophilic substitution at C-3 by further polarizing the C-Cl bond and stabilizing the Meisenheimer intermediate formed during the reaction. Conversely, electron-donating groups would decrease the reaction rate.

Correlation of Structural Features with Specific Reactivity Profiles

The correlation of structural features with reactivity profiles is a cornerstone of physical organic chemistry. For the this compound system, the primary structural features influencing its reactivity are the positions and electronic nature of the substituents.

The reactivity of the C-3 chlorine atom is highly dependent on the electronic nature of the substituent at the C-6 position. A linear free-energy relationship (LFER), such as the Hammett equation, can be employed to quantify this relationship. A plot of the logarithm of the relative reaction rate (log k_rel) against the Hammett substituent constant (σ) would be expected to be linear, with the slope (ρ, the reaction constant) providing insight into the sensitivity of the reaction to electronic effects.

Table 2: Expected Correlation of Reactivity with Electronic Properties of Substituents at C-6

Substituent PropertyExpected Effect on SNAr Rate at C-3Rationale
Electron-withdrawing IncreaseStabilizes the negatively charged Meisenheimer intermediate.
Electron-donating DecreaseDestabilizes the Meisenheimer intermediate.
Increased Steric Bulk DecreaseHinders the approach of the nucleophile to the C-3 position.

The steric hindrance posed by the substituent at the C-6 position can also play a significant role. Bulky substituents can sterically hinder the approach of the nucleophile to the C-3 position, thereby decreasing the reaction rate, even if the substituent is electronically favorable. This interplay between electronic and steric effects is a key area of investigation in structure-reactivity studies.

Furthermore, the nature of the nucleophile itself will significantly impact the reactivity profile. Hard nucleophiles (e.g., amines, alkoxides) will readily attack the electron-deficient C-3 position. The reactivity can be further tuned by altering the solvent, as polar aprotic solvents are known to accelerate SNAr reactions by solvating the cation of the nucleophilic species without strongly solvating the anion, thus increasing its nucleophilicity.

Investigation of Mechanistic Aspects and Potential Academic Applications of 3 Chloro 6 Methyl 4 Nitropyridazine Derivatives in Chemical and Biological Research

Role as a Versatile Building Block in Complex Organic Synthesis

The substituted pyridazine (B1198779) framework is a cornerstone in the construction of complex molecular architectures. The reactivity of the ring, influenced by its substituents, allows for its use as a versatile building block in various synthetic transformations, leading to molecules with significant practical applications in medicine and industry. liberty.edursc.org

Precursor for Natural Product Synthesis

While pyridazines themselves are relatively rare in nature, their structural motifs are integral to numerous synthetic and bioactive compounds. organic-chemistry.orgliberty.edu The synthesis of complex molecules often relies on the strategic use of pre-functionalized heterocyclic building blocks. For instance, the herbicide credazine, a pyridazine derivative, can be synthesized from a 3-iodopyridazine (B154842) precursor, highlighting the utility of halogenated pyridazines in constructing agrochemicals. rsc.org The general synthetic utility of pyridazine derivatives is well-established, with methods like the inverse electron-demand Diels-Alder reaction providing regioselective access to a wide array of substituted pyridazines, which are precursors to pharmaceuticals and other bioactive natural products. liberty.eduthieme-connect.deevitachem.com The functional groups on 3-chloro-6-methyl-4-nitropyridazine—a reactive chlorine atom, an electron-withdrawing nitro group, and a methyl group—make it a prime candidate for further chemical modification and elaboration into more complex structures. The deoxygenation of the related this compound 1-oxide is a known transformation, yielding the parent compound and demonstrating the chemical tractability of this scaffold. uminho.pt

Intermediate in the Synthesis of Advanced Materials (e.g., organic semiconductors)

The unique electronic properties of the pyridazine ring system have garnered interest in the field of materials science. Pyridazine derivatives have been investigated for their potential in the development of advanced materials, including Organic Light Emitting Diodes (OLEDs). rsc.org Specifically, pyridazine-based iridium (III) complexes have been synthesized and tested for their efficiency in phosphorescent OLEDs. rsc.org These materials offer the promise of advancing OLED technology through high-yield syntheses and improved efficiency, potentially lowering manufacturing costs. rsc.org The inherent dipole moment and potential for π-π stacking interactions make pyridazine scaffolds like this compound valuable intermediates for designing novel organic electronic materials. researchgate.net Research has demonstrated the successful synthesis of small libraries of aryl-substituted pyridazines with the explicit goal of exploring their potential in the industrial application of organic semiconductors. rsc.org

Exploration of Molecular Mechanisms in Biological Systems (In Vitro and In Silico Studies Only)

Derivatives of the pyridazine scaffold have been the subject of extensive investigation to understand their interactions with biological targets at a molecular level. These in vitro and in silico studies are crucial for elucidating mechanisms of action and for the rational design of new therapeutic agents.

Enzyme Inhibition and Activation Studies (e.g., specific protein kinases, phosphodiesterases)

The pyridazine core is a privileged structure in the design of enzyme inhibitors, with derivatives showing potent activity against several important enzyme families.

Protein Kinase Inhibition: Pyridazine derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often implicated in diseases like cancer.

DYRKs and CLKs: 3,6-Disubstituted imidazo[1,2-b]pyridazine (B131497) derivatives, which can be synthesized from chloropyridazine precursors, have shown selective inhibition of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs), with IC50 values below 100 nM. rsc.orguminho.pt Specifically, one compound was found to be a potent inhibitor of DYRK1A (IC50 = 50 nM) and CLK4 (IC50 = 44 nM). rsc.orguminho.pt

JNK1 Pathway: Novel 3,6-disubstituted pyridazine derivatives have been designed to target the JNK1 pathway, which is involved in cancer. thieme-connect.de One of the most active compounds from a synthesized series demonstrated significant growth inhibition across the NCI-60 cancer cell line panel. thieme-connect.de

Other Kinases: The imidazo[1,2-b]pyridazine scaffold has been reported as an inhibitor of cyclin-dependent kinase (CDK), IkappaB kinase (IKK) beta, and vascular endothelial growth factor (VEGF). rsc.org

Phosphodiesterase (PDE) Inhibition: Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers like cAMP and cGMP. liberty.edu Inhibitors of these enzymes have therapeutic applications in treating congestive heart failure, inflammatory disorders, and erectile dysfunction. liberty.edu

PDE3/4 Inhibition: Pyridazinone heterocycles, derived from pyrazolopyridines, have been developed as dual inhibitors of PDE3 and PDE4. The structure-activity relationship studies revealed that the pyridazinone lactam functionality is a critical determinant for PDE3-inhibitory activity. A compound identified as KCA-1490 showed potent combined anti-inflammatory and bronchodilatory activity.

PDE4 Inhibition: Selective PDE4 inhibition is strongly promoted by specific substitutions on the pyridazinone ring system.

PDE5 Inhibition: While specific data on this compound derivatives is limited, the broader class of PDE inhibitors includes agents that target PDE5 for conditions like pulmonary hypertension. liberty.edu

Derivative ClassTarget EnzymeIC50 (nM)Reference
Imidazo[1,2-b]pyridazineDYRK1A50 rsc.orguminho.pt
Imidazo[1,2-b]pyridazineCLK444 rsc.orguminho.pt
Imidazo[1,2-b]pyridazinePfCLK132 uminho.pt

This table presents selected IC50 values for representative pyridazine derivative classes against various kinases. The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Receptor-Ligand Binding Affinity and Selectivity Profiling (e.g., GPCRs, nuclear receptors)

Derivatives of pyridazine have been shown to interact with high affinity and selectivity with various cell surface and nuclear receptors.

G-Protein Coupled Receptors (GPCRs): GPCRs are a large family of transmembrane receptors that are the targets of many pharmaceuticals. The active state of a GPCR, often stabilized by a G-protein, exhibits a higher affinity for agonists, which is explained by a significant reduction in the volume of the orthosteric binding site and an increase in atomic contacts between the receptor and the ligand.

GABA Receptors: Pyrido[2,3-d]pyridazine derivatives have been identified as ligands for the benzodiazepine (B76468) binding site of GABA receptors, with some compounds showing Ki values below 100 nM.

Histamine (B1213489) Receptors: Certain pyridazine derivatives have been profiled for their binding to histamine receptors, demonstrating selectivity over other targets like cytochrome P450 enzymes. researchgate.net

Nuclear Receptors: Nuclear receptors are ligand-activated transcription factors that regulate gene expression.

Estrogen Receptor Alpha (ERα): A series of phosphoryl-substituted steroidal pyridazines (Pho-STPYRs) were synthesized and evaluated as potent ERα inhibitors for potential use in hormone-dependent breast cancer. The lead compounds, 33 and 34, showed cytotoxicity against MCF-7 breast cancer cells with IC50 values of 6.5 and 5.9 μM, respectively. Molecular docking studies confirmed their binding mode to ERα, and they were found to block the expression of ERα and modulate downstream pathways.

Mechanistic Investigation of Antimicrobial, Antiviral, or Antifungal Activities (e.g., disruption of specific metabolic pathways, nucleic acid interactions, protein synthesis inhibition, cell wall synthesis inhibition)

The pyridazine scaffold is present in many compounds exhibiting a broad spectrum of antimicrobial activity. Mechanistic studies aim to uncover how these molecules exert their effects.

Antimicrobial/Antifungal Activity:

Mechanism of Action: The antimicrobial action of many heterocyclic compounds involves mechanisms such as the inhibition of cell wall synthesis, disruption of protein synthesis, or interference with nucleic acid replication. For example, linezolid, an oxazolidinone antibacterial, inhibits bacterial protein synthesis by acting on the 50S ribosomal subunit. Pyridine (B92270) derivatives have shown the ability to inhibit the growth of various bacterial strains, including S. aureus and E. coli.

In Vitro Findings: A series of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives were synthesized and showed good antifungal activities against G. zeae, F. oxysporum, and C. mandshurica. Nitropyridine complexes have also been noted for their antibacterial and antifungal properties.

Antiviral Activity:

Mechanism of Action: The antiviral mechanisms of pyridazine and pyridine derivatives are diverse. They can include the inhibition of viral enzymes like reverse transcriptase and polymerase, inhibition of viral replication cycles, or blocking viral entry by binding to capsid proteins. rsc.orgevitachem.com

In Vitro Findings: Pyridazine derivatives have been evaluated for activity against Hepatitis A Virus (HAV). evitachem.com Mechanistic studies suggested that one active compound exerted a high virucidal effect, likely by binding to the HAV capsid, which alters its configuration and prevents viral function. evitachem.com In another study, myricetin (B1677590) derivatives containing a pyridazinone moiety were synthesized and tested against the Tobacco Mosaic Virus (TMV). Molecular docking and microcalorimetric thermophoresis (MST) assays indicated a strong binding ability between the compounds and the TMV coat protein (TMV-CP).

Compound ClassOrganism/VirusActivity/FindingPotential MechanismReference
5-Chloro-6-phenylpyridazin-3(2H)-one derivativesG. zeae, F. oxysporum, C. mandshuricaGood antifungal activity (e.g., 47.8% inhibition of C. mandshurica)Not specified
Pyridazine-Thiazinone derivativeHepatitis A Virus (HAV)High virucidal effectBinding to viral capsid evitachem.com
Myricetin-Pyridazinone derivativeTobacco Mosaic Virus (TMV)Protective activity (EC50 = 117.4 µg/mL)Strong binding to TMV Coat Protein
3-(pyridine-3-yl)-2-oxazolidinone derivativeS. pneumoniaeStrong antibacterial activityInhibition of protein biosynthesis (predicted via docking)

Modulation of Cellular Pathways (e.g., apoptosis, cell cycle regulation) in in vitro models

Derivatives of this compound have demonstrated the ability to influence fundamental cellular processes such as apoptosis and cell cycle regulation in laboratory settings. For instance, certain piperidine (B6355638) derivatives have been shown to increase the mRNA expression of apoptosis-promoting genes like p53 and Bax in hematological cancer cell lines. mdpi.com This suggests a potential mechanism for their observed cytotoxic effects. mdpi.com

Further research into quinoline (B57606) derivatives has also highlighted their anti-proliferative role by arresting the cell cycle at the G2/M phase and inducing apoptosis. researchgate.net Flow cytometry assays have been instrumental in confirming these effects. researchgate.net The ability of these compounds to halt cell division and trigger programmed cell death underscores their potential as subjects for further investigation in cancer research.

Target Identification and Validation through Biochemical and Molecular Biology Techniques

The identification of specific molecular targets is a crucial step in understanding the mechanism of action of any potential therapeutic agent. For derivatives of this compound, various biochemical and molecular biology techniques are employed to elucidate these targets.

One key area of investigation is their interaction with enzymes. For example, some pyridazine derivatives have been studied as potential inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. researchgate.net Similarly, the phosphatidylinositol 3-kinase (PI3Kα) has been identified as an attractive target for anticancer drug design, and quinolone derivatives have been investigated for their inhibitory activity against this enzyme. mdpi.com

Molecular docking analyses have proven to be a valuable tool in predicting the binding of these compounds to their protein targets. mdpi.commdpi.com These computational methods help to visualize the interactions between the ligand (the pyridazine derivative) and the active site of the target protein, providing insights into the potential mechanism of inhibition. mdpi.commdpi.com For example, docking studies have confirmed that certain piperidin-4-one derivatives can bind to proteins implicated in myeloma, leukemia, and NKTL. mdpi.com

Theoretical and Computational Drug Discovery Applications (In Silico Screening)

In silico screening methods have become indispensable in modern drug discovery, offering a rapid and cost-effective way to identify and optimize potential drug candidates. These computational approaches are widely applied to the study of this compound derivatives.

Molecular Docking and Virtual Screening for Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comtandfonline.com This method is extensively used to screen virtual libraries of pyridazine derivatives against various biological targets. researchgate.netjocpr.com For instance, virtual screening has been employed to identify pyridazine derivatives with potential anti-Alzheimer's activity by targeting acetylcholinesterase. researchgate.net

The process often involves docking a series of compounds into the active site of a target protein and ranking them based on their binding affinity, which is often represented by a docking score or binding energy. nih.govsemanticscholar.org For example, studies have shown that certain newly synthesized heterocyclic compounds linked to a thiazole (B1198619) ring exhibit promising docking scores against the Rho6 protein, suggesting potential as anticancer agents. semanticscholar.org These in silico predictions help prioritize compounds for further experimental testing. nih.gov

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is another crucial computational tool used in drug discovery. A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. Once a pharmacophore model is developed, it can be used to search for other molecules with a similar arrangement of features, potentially leading to the discovery of new and more potent compounds. nih.gov

This technique has been applied to the optimization of pyridazine derivatives. nih.gov For example, structure-based pharmacophore mapping has been used to design novel pyrido[2,3-d]pyrimidine (B1209978) derivatives as selective thymidylate synthase inhibitors. nih.gov By identifying the key interactions between the ligand and the target protein, researchers can modify the lead compound to improve its binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov This allows for the prediction of the activity of new, unsynthesized compounds. nih.gov

QSAR studies have been conducted on various pyridazine and related heterocyclic derivatives to predict their biological activities, including anticancer and herbicidal effects. researchgate.netnih.gov These models often use a variety of molecular descriptors, such as electronic, steric, and lipophilic properties, to build a predictive model. researchgate.netnih.gov For example, a 3D-QSAR study on substituted 1,2,4-triazole (B32235) derivatives as anticancer agents revealed that steric and electrostatic fields are significant contributors to their activity. nih.gov

Potential Applications in Agrochemical Research

Derivatives of this compound have shown significant promise in the field of agrochemical research, particularly as herbicides and insecticides. nih.govacs.orgresearchgate.netmdpi.comresearchgate.net

Research has demonstrated that various pyridazine derivatives exhibit potent herbicidal activity. nih.govacs.orgtandfonline.comoup.comtandfonline.com For example, certain pyridazyl phenyl ethers have shown notable pre-emergence effectiveness against radish and millet. tandfonline.com Similarly, some 3-phenoxypyridazine (B2931075) derivatives have displayed powerful effects on barnyardgrass and spikerush while being safe for rice plants. oup.comtandfonline.com The herbicidal activity is often dependent on the substitution pattern on the pyridazine ring. nih.gov For instance, studies on 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives concluded that a substituted phenoxy group at the 3-position and an electron-withdrawing group at the para-position of the benzene (B151609) ring are crucial for high herbicidal activity. nih.gov Some of these compounds have exhibited excellent herbicidal activities even at very low application rates. nih.gov More recent research has focused on developing novel pyridazine herbicides that target specific enzymes in plants, such as phytoene (B131915) desaturase (PDS). acs.org

In addition to their herbicidal properties, pyridazine derivatives have also been investigated for their insecticidal activity. researchgate.netmdpi.comresearchgate.net Studies have shown that certain N-substituted 5-chloro-6-phenylpyridazin-3(2H)-one derivatives possess good insecticidal activities against pests like Plutella xylostella. researchgate.net The structure-activity relationship of these compounds has been a key area of investigation to optimize their insecticidal potency. researchgate.net Furthermore, novel anthranilic diamide (B1670390) insecticides containing indane and its analogs have been synthesized and shown to have activity against Mythimna separata. mdpi.com The development of new insecticides with novel modes of action is crucial for managing insecticide resistance in pest populations. researchgate.net

Compound Class Target Weed/Pest Observed Activity Reference
Pyridazyl Phenyl EthersRadish, MilletConspicuous pre-emergence effectiveness tandfonline.com
3-PhenoxypyridazinesBarnyardgrass, SpikerushPowerful pre-emergence effects oup.comtandfonline.com
3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazinesSpirodela polyrrhizaExcellent herbicidal activities nih.gov
6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamideEchinochloa crus-galli, Portulaca oleracea100% inhibition at 100 µg/mL acs.org
N-substituted 5-chloro-6-phenylpyridazin-3(2H)-onesPlutella xylostellaGood insecticidal activities researchgate.net
Anthranilic Diamides with Indane AnalogsMythimna separataExcellent activity at low concentrations mdpi.com
Hydrazone, Dihydropyridine, and 3-cyano-1,4-dihydro-pyradazin-4-one derivativesAphis neriiExcellent insecticidal activity researchgate.net

Mechanistic Basis of Herbicidal Activity

The herbicidal potential of compounds related to this compound can be inferred from the known mechanisms of action of other nitroaromatic and pyridazine-based herbicides. The primary modes of action for such herbicides often involve the disruption of fundamental physiological processes in plants, such as photosynthesis and amino acid biosynthesis. umn.eduumn.edu

Photosynthesis Inhibition: A significant number of herbicides exert their effects by interfering with the photosynthetic process, specifically by targeting the photosystem II (PSII) complex. umn.eduillinois.eduresearchgate.net These inhibitors bind to specific sites within the PSII complex, disrupting the electron transport chain. umn.eduresearchgate.net This disruption not only halts the production of energy for the plant but can also lead to the generation of reactive oxygen species, causing rapid cellular damage and necrosis, which is observed as yellowing (chlorosis) and death of leaf tissue. umn.edu Herbicides like those in the triazine and phenylurea families, which share some structural similarities with pyridazines, are known to act as PSII inhibitors. umn.edu They are typically taken up by the roots and translocated to the leaves, where they exert their effect. umn.edu

Table 1: Potential Herbicidal Mechanisms of Action for Nitropyridazine Derivatives

Mechanism of ActionTarget Site/ProcessExpected Plant Symptoms
Photosynthesis InhibitionPhotosystem II (PSII) electron transport chainInterveinal chlorosis and necrosis, starting in older leaves. umn.edu
Amino Acid Synthesis InhibitionAcetolactate synthase (ALS) or EPSP synthaseStunting of growth, chlorosis in new growth, slow plant death. umn.edufrontiersin.org
Pigment Synthesis InhibitionPhytoene desaturase (PDS) or other enzymes in the carotenoid pathwayBleaching (whitening) of plant tissues.
Pyrimidine (B1678525) Biosynthesis DisruptionDihydroorotate dehydrogenase (DHODH)Growth arrest and plant death. researchgate.net

Fungicidal and Insecticidal Mechanism of Action Studies

The structural motifs present in this compound, namely the chlorinated pyridazine and nitro functionalities, are found in various compounds with known fungicidal and insecticidal properties.

Fungicidal Mechanism: Nitroaromatic compounds, such as 2-amino-4-nitrophenol (B125904) and its derivatives, have demonstrated fungicidal activity against a range of phytopathogenic fungi. osti.gov The introduction of different functional groups to the core structure can modulate this activity. osti.gov For instance, the replacement of a hydrogen atom in an amino group with an aldehyde or ketone group has been shown to enhance the inhibitory effect on specific fungal species. osti.gov The mechanism of action for some antifungal nitro compounds involves the inhibition of cellular processes crucial for fungal growth and proliferation. Some nitrofuran derivatives have shown potent antifungal activity, including the inhibition of cell adhesion and aggregation in Candida species. nih.gov

Insecticidal Mechanism: Pyridine-based insecticides are a well-established class of crop protection agents. nih.gov The insecticidal activity of pyridine derivatives can vary significantly based on the substituents on the pyridine ring. nih.gov For example, some thienylpyridine derivatives have been evaluated for their insecticidal activity against aphids. nih.gov The nitro group, as seen in some nitropyridine derivatives, has also been incorporated into insecticides. The mode of action for these types of insecticides can involve targeting the nervous system of insects or disrupting other vital physiological processes.

Table 2: Potential Fungicidal and Insecticidal Mechanisms of Action

ActivityPotential Target/Mechanism
FungicidalInhibition of fungal cell adhesion and aggregation; Disruption of essential cellular processes. nih.gov
InsecticidalTargeting the insect nervous system; Disruption of vital physiological functions.

Understanding Environmental Fate and Interactions with Biological Systems

The environmental fate of a chemical compound is dictated by its physical and chemical properties, which influence its persistence, mobility, and interactions with soil, water, and biota. For this compound, its environmental behavior can be predicted by examining related structures.

Environmental Fate: The presence of a nitro group on an aromatic ring generally makes a compound susceptible to microbial degradation. nih.gov Nitroaromatic compounds can be transformed under both aerobic and anaerobic conditions. nih.govnih.gov Common degradation pathways involve the reduction of the nitro group to an amino group. nih.govnih.gov The chlorine atom on the pyridazine ring may influence the compound's sorption to soil and its susceptibility to hydrolysis. Chlorinated pesticides can exhibit strong sorption to soil, which can limit their mobility but also increase their persistence. nih.gov The degradation of pyridine itself in the environment can be a slow process, but certain microorganisms are capable of using it as a carbon and nitrogen source. asm.org

Table 3: Predicted Environmental Fate and Biological Interactions

ProcessInfluencing FactorsPotential Outcome
Biodegradation Soil microbial community, oxygen availabilityReduction of the nitro group to an amino group; potential for complete mineralization. nih.govnih.gov
Sorption Soil organic matter and clay content, presence of chlorineStronger sorption to soil, reducing mobility but potentially increasing persistence. nih.gov
Hydrolysis pH of the surrounding mediumPotential for slow hydrolysis, especially under basic conditions. nih.gov
Interaction with Soil Biota Microbial activity, interaction with soil organic matterCan be a substrate for microbial degradation; may interact with humic substances affecting bioavailability. nih.govresearchgate.net

Future Research Directions, Methodological Innovations, and Interdisciplinary Perspectives

Emerging Synthetic Strategies for Pyridazine (B1198779) Derivatives

The synthesis of pyridazine-based molecules, including 3-Chloro-6-methyl-4-nitropyridazine, is moving beyond traditional batch methods towards more advanced and efficient technologies. mdpi.com These emerging strategies promise enhanced control, safety, and scalability. mdpi.com

Flow Chemistry and Microreactor Technology for Scale-Up

Flow chemistry, where reactions are performed in a continuous stream rather than a flask, offers numerous advantages for the synthesis of pyridazine derivatives. mdpi.com This methodology provides superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. mdpi.comucd.ie For instance, the synthesis of pyrazolopyrimidinones, which share a heterocyclic core, saw a dramatic reduction in reaction time from 9 hours in batch to just 16 minutes in a flow system, enabling a scale-up to 5.7 grams per day. mdpi.com

Microreactor technology, a key component of flow chemistry, utilizes small, well-defined reaction channels to ensure rapid heat and mass transfer. This is particularly beneficial for reactions that are highly exothermic or involve hazardous intermediates, which can be handled more safely in the small volumes of a microreactor. ucd.ieresearchgate.net The scale-up of pyridazine synthesis can be optimized using these technologies, potentially leading to more cost-effective and environmentally friendly production processes. researchgate.net

Photoredox Catalysis and Electrosynthesis in Pyridazine Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool for the activation of small molecules and the formation of reactive intermediates under mild conditions. acs.orgacs.org This approach can be applied to the C-H functionalization of pyridazines, allowing for the introduction of new substituents onto the pyridazine ring. acs.orgnih.govnih.gov By using a photocatalyst that absorbs visible light, it's possible to generate radical species that can react with the pyridazine core in a controlled manner. acs.orgacs.org This method avoids the use of harsh reagents and high temperatures often required in traditional cross-coupling reactions. acs.org For example, photoredox catalysis has been successfully used in the synthesis of intermediates for pharmaceuticals, demonstrating its potential for creating complex pyridazine-based molecules. acs.org

Electrosynthesis offers another green and efficient alternative for pyridazine functionalization. peacta.orgresearchgate.net By using electricity to drive chemical reactions, this method can reduce the need for chemical oxidants and reductants, thereby minimizing waste. nih.gov The electrochemical reduction of pyridazine derivatives has been studied, showing that the process is dependent on the substituents present on the ring. peacta.org Recent studies have also demonstrated the successful electrochemical hydrogenation of pyridines and other nitrogen-containing aromatic compounds, suggesting that similar methods could be developed for pyridazine derivatives. nih.govacs.org

Advanced Analytical and Spectroscopic Methodologies

To fully understand the structure and behavior of complex chemical assemblies involving this compound, advanced analytical techniques are indispensable. These methods provide unprecedented insights into molecular structure and reaction dynamics.

Application of Cryo-Electron Microscopy for Complex Assembly Elucidation

Cryo-electron microscopy (cryo-EM) is a revolutionary technique in structural biology that is increasingly being applied to smaller molecules and chemical complexes. jeolusa.comnih.govnih.gov Unlike X-ray crystallography, cryo-EM does not require the formation of a crystal lattice, which can be a significant bottleneck for many molecules. jeolusa.comjeolusa.com This technique involves flash-freezing a sample in vitreous ice and then imaging it with an electron microscope. rsc.orgamericanpeptidesociety.org By collecting and processing thousands of images of individual molecules, a high-resolution 3D structure can be reconstructed. jeolusa.comamericanpeptidesociety.org

For complex assemblies involving pyridazine derivatives, cryo-EM could be used to visualize how these molecules interact with larger biological targets or form supramolecular structures. nih.govrsc.org This would provide invaluable information for drug design and materials science. nih.govnih.goviucr.org The ability of cryo-EM to capture molecules in multiple conformational states also offers insights into their dynamic behavior. jeolusa.com

Integration of Hyphenated Techniques for In-situ Reaction Monitoring

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for real-time reaction monitoring. nih.govresearchgate.net Techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are widely used for this purpose. nih.gov For the synthesis of pyridazine derivatives, these methods can provide continuous analysis of the reaction mixture, allowing for precise control and optimization. nih.govresearchgate.net

The integration of techniques such as Raman spectroscopy directly into a flow reactor allows for in-situ monitoring of reaction progress. nih.gov This provides immediate feedback on the formation of products and the consumption of reactants, enabling rapid optimization of reaction conditions. nih.gov For a compound like this compound, this could lead to the development of highly efficient and controlled synthetic processes.

Integration of Artificial Intelligence and Machine Learning in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming integral to chemical research, from predicting reaction outcomes to designing novel molecules. beilstein-journals.orgacs.orgnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that would be difficult or impossible for a human chemist. beilstein-journals.orgacs.org

For the study of this compound and its derivatives, ML models can be trained to predict various properties, such as reactivity, solubility, and biological activity. researchgate.netnih.gov This can accelerate the discovery of new pyridazine-based compounds with desired characteristics. bohrium.comnih.gov ML algorithms can also be used to optimize reaction conditions, suggesting the best combination of solvent, catalyst, and temperature to maximize yield and minimize byproducts. beilstein-journals.orgbohrium.com By integrating AI and ML with automated synthesis platforms, it is possible to create "self-driving" laboratories that can design, execute, and analyze experiments with minimal human intervention, significantly accelerating the pace of chemical discovery. nih.govyoutube.com

Predictive Modeling for Synthetic Routes and Reaction Outcomes

The synthesis of complex heterocyclic compounds like this compound can be a resource-intensive process. Predictive modeling, utilizing quantum mechanics and other computational methods, offers a pathway to streamline this endeavor. By simulating reaction pathways and predicting their outcomes, chemists can identify the most promising synthetic routes before stepping into the laboratory. For instance, Density Functional Theory (DFT) calculations can be employed to predict the regioselectivity of reactions, such as the inverse-electron-demand Diels-Alder reaction, a common method for pyridazine synthesis. rsc.orgrsc.org This predictive power allows for the in silico screening of various starting materials and reaction conditions to optimize the yield and purity of the target molecule, saving valuable time and resources.

Machine Learning-Guided Discovery of Novel Pyridazine Analogs

Machine learning (ML) is rapidly becoming an indispensable tool in drug discovery and materials science. youtube.com In the context of pyridazine research, ML algorithms can be trained on existing datasets of pyridazine analogs and their biological activities or material properties. These trained models can then be used to predict the properties of novel, un-synthesized pyridazine derivatives. This approach, often part of a Quantitative Structure-Activity Relationship (QSAR) workflow, can screen vast virtual libraries of compounds to identify candidates with a high probability of desired activity, be it as a kinase inhibitor or a novel organic electronic material. youtube.comnih.gov This data-driven approach significantly accelerates the discovery of new lead compounds.

Automated Interpretation of Spectroscopic Data

The characterization of newly synthesized compounds relies heavily on spectroscopic techniques such as NMR, IR, and mass spectrometry. The manual interpretation of this data can be a bottleneck in the research pipeline. The development of automated systems for spectroscopic data analysis, often leveraging machine learning, can greatly enhance efficiency and accuracy. smu.edunih.gov For pyridazine derivatives, these systems can be trained to recognize characteristic spectral patterns associated with the pyridazine core and its various substituents. This would enable high-throughput screening and characterization of compound libraries, facilitating faster progress in synthetic and medicinal chemistry programs.

Challenges and Opportunities in Pyridazine Research for Novel Applications

Despite the promise of pyridazine derivatives, several challenges remain in their synthesis and application. Overcoming these hurdles will open up new avenues for the development of innovative technologies and therapeutics.

Addressing Stereochemical Control in Complex Pyridazine Synthesis

The synthesis of pyridazine derivatives with specific stereochemical arrangements is a significant challenge. Many biological targets are chiral, and their interactions with small molecules are highly dependent on the stereochemistry of the ligand. Developing synthetic methods that allow for precise control over the three-dimensional arrangement of atoms in pyridazine-containing molecules is crucial for creating potent and selective drugs. The use of chiral catalysts and auxiliaries in pyridazine synthesis is an area of active research with the potential to unlock new therapeutic possibilities. nih.gov

Expanding the Scope of Biological Targets and Pathways for Mechanistic Exploration

Pyridazine derivatives have shown activity against a range of biological targets, including kinases and various enzymes. nih.govsarpublication.com However, a vast number of biological pathways remain to be explored for their potential interaction with pyridazine-based compounds. A deeper understanding of the mechanism of action of known bioactive pyridazines can guide the design of new molecules targeting novel pathways implicated in disease. This expansion of the biological target space represents a significant opportunity for the discovery of first-in-class therapeutics. The inherent properties of the pyridazine ring, such as its ability to participate in hydrogen bonding and π-π stacking interactions, make it a versatile scaffold for interacting with a wide variety of protein targets. nih.govnih.gov

Development of Sustainable and Cost-Effective Research Methodologies

The principles of green chemistry are increasingly important in chemical research and development. mdpi.com A key challenge in pyridazine research is the development of synthetic methods that are both environmentally friendly and economically viable. This includes the use of greener solvents, catalysts, and reaction conditions that minimize waste and energy consumption. researchgate.net For example, one-pot, multi-component reactions are highly desirable as they can significantly reduce the number of synthetic steps and purification processes required. acs.org The development of such sustainable methodologies will be critical for the large-scale production of pyridazine-based compounds for commercial applications.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 3-Chloro-6-methyl-4-nitropyridazine, and how should experimental data be validated?

  • Methodological Answer : Use FTIR and Raman spectroscopy to analyze functional groups and vibrational modes. Compare experimental spectra with density functional theory (DFT) calculations (e.g., B3LYP/B3PW91 methods with 6-311++G** or cc-pVTZ basis sets) to validate assignments . For mass spectrometry, reference databases like NIST (e.g., for fragmentation patterns of pyridazine derivatives) to ensure consistency .

Q. How can synthetic impurities or byproducts of this compound be identified and resolved?

  • Methodological Answer : Employ HPLC or GC-MS with gradient elution to separate impurities. Use high-resolution NMR (¹H/¹³C) to detect trace byproducts, focusing on characteristic shifts for nitro and chloro groups. Cross-reference with synthetic protocols for analogous nitropyridazines to isolate common side reactions .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer : Test polar aprotic solvents (e.g., DMSO, DMF) due to the compound’s nitro and chloro substituents. Monitor solubility using UV-Vis spectroscopy and optimize crystallization conditions via slow evaporation. For reproducibility, document solvent polarity effects on crystal habit .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in reported spectral data for this compound?

  • Methodological Answer : Perform conformational analysis via DFT to identify energetically favorable tautomers or rotamers. Compare calculated vibrational frequencies (e.g., B3LYP/cc-pVTZ) with experimental FTIR/Raman data to resolve ambiguities in nitro-group orientation or hydrogen bonding .

Q. What challenges arise in determining the crystal structure of this compound, and how can they be addressed?

  • Methodological Answer : Crystallographic refinement may face issues due to disorder in the nitro or methyl groups. Use SHELXL (with Hirshfeld atom refinement) to model disorder and validate thermal parameters. Employ Mercury’s packing similarity tools to compare with related structures (e.g., 6-chloro-N-(2-methoxyphenyl)pyridazin-3-amine) .

Q. How do intermolecular interactions influence the solid-state packing of this compound?

  • Methodological Answer : Analyze hydrogen-bonding motifs using graph set theory (Etter’s approach) to classify C–H···O or π-π interactions. Use Mercury’s Materials Module to identify recurring packing patterns in pyridazine derivatives, correlating with nitro-group orientation .

Q. What strategies mitigate decomposition during high-temperature reactions involving this compound?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) to determine thermal stability thresholds. Optimize reaction conditions using microwave-assisted synthesis to reduce exposure to degrading temperatures. Monitor degradation pathways via LC-MS and adjust nitro-group protection if needed .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the reactivity of the nitro group in this compound?

  • Methodological Answer : Replicate key reactions (e.g., reduction to amine) under controlled conditions. Use X-ray photoelectron spectroscopy (XPS) to quantify nitro-group electronic environments. Compare results with computational electrostatic potential maps to reconcile reactivity differences .

Q. What steps ensure reproducibility in crystallographic studies of halogenated nitropyridazines?

  • Methodological Answer : Standardize data collection protocols (e.g., low-temperature synchrotron XRD) to minimize radiation damage. Validate refinement metrics (R-factors, ADPs) against SHELXL benchmarks. Deposit raw data in repositories like the Cambridge Structural Database for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.